3-Bromo-5-(pyridin-2-yl)-1,2,4-oxadiazole
Description
Significance of Five-Membered Heterocycles in Modern Organic Synthesis and Design
Five-membered heterocyclic compounds, which are cyclic structures containing at least one non-carbon atom such as nitrogen, oxygen, or sulfur, are fundamental motifs in organic chemistry. fiveable.me Their prevalence in a vast array of natural products and synthetic pharmaceuticals underscores their importance. fiveable.mefrontiersin.org These rings are key structural components in numerous clinically effective drugs, where they can modulate the molecule's physicochemical properties, biological activity, pharmacokinetics, and toxicological profile. mdpi.comnih.gov
In medicinal chemistry, five-membered heteroaromatic rings are particularly prized because they can enhance metabolic stability, solubility, and bioavailability—critical factors in the development of effective therapeutic agents. mdpi.comnih.gov Their unique electronic characteristics often lead to improved binding affinities with biological targets like enzymes and receptors. fiveable.me The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into an aromatic ring increases polarity and facilitates crucial intermolecular interactions, including aromatic stacking and hydrogen bonding. mdpi.comnih.gov Consequently, these heterocycles are frequently used as bioisosteres (substituents or groups with similar physical or chemical properties) for other functional groups, like amides and esters, to optimize a drug candidate's potency and selectivity. nih.gov
Historical Context and Methodological Evolution of 1,2,4-Oxadiazole (B8745197) Chemistry
The 1,2,4-oxadiazole ring system was first synthesized in 1884 by Tiemann and Krüger, who initially referred to the structure as "azoxime". nih.govpsu.edu For many decades following its discovery, this particular heterocycle received only sporadic attention in the chemical literature. psu.edu However, interest grew significantly in the 1960s and 1970s as chemists began to explore the ring's unique tendency to undergo molecular rearrangements. psu.edu
In recent years, there has been a resurgence of interest in 1,2,4-oxadiazole chemistry, largely driven by its applications in medicinal chemistry and materials science. psu.edu The evolution of synthetic methodologies has been central to this revival. The classical and still widely used method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of O-acyl amidoximes, which are typically formed from the reaction of an amidoxime (B1450833) with a carboxylic acid derivative like an acyl chloride. nih.govnih.gov Another foundational approach is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. psu.eduresearchgate.net
Modern synthetic chemistry has introduced numerous refinements to these classical methods, aiming for higher efficiency, milder reaction conditions, and greater molecular diversity. nih.gov Recent advancements include one-pot procedures that combine amidoximes and carboxylic acid esters in a superbasic medium, microwave-assisted syntheses that dramatically reduce reaction times, and the use of novel reagents to activate carboxylic acids or facilitate cyclization. nih.govpsu.edu These methodological improvements have made a wider range of substituted 1,2,4-oxadiazoles more accessible for research and development. nih.gov
Comparative Analysis of Oxadiazole Isomers: Structural Features and Chemical Relevance
Oxadiazoles are a class of five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. nih.gov Depending on the relative positions of these heteroatoms, four distinct isomers exist: 1,2,3-oxadiazole (B8650194), 1,2,4-oxadiazole, 1,2,5-oxadiazole (furazan), and 1,3,4-oxadiazole (B1194373). nih.gov Each isomer possesses unique structural features that dictate its stability, reactivity, and utility in various scientific fields.
The 1,3,4- and 1,2,4-oxadiazole isomers are the most extensively studied and utilized, particularly in drug discovery. researchgate.net The 1,3,4-oxadiazole ring is a common scaffold in molecules with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. researchgate.netderpharmachemica.comijpsjournal.com The 1,2,4-oxadiazole isomer is also a privileged structure in medicinal chemistry, known for its bioisosteric relationship with amides and esters and its presence in numerous biologically active compounds. nih.govresearchgate.net
In contrast, the 1,2,5-oxadiazole isomer and its derivatives have found applications primarily as high-energy density materials. nih.gov The 1,2,3-oxadiazole ring is the least explored of the isomers due to its inherent instability and tendency to undergo ring-opening reactions. nih.gov The 1,2,4-oxadiazole ring is considered among the least aromatic of the stable isomers, which contributes to its high propensity for rearranging into more stable heterocyclic systems under thermal or photochemical conditions. psu.educhim.it
| Isomer | Heteroatom Positions | Relative Stability | Primary Fields of Application |
|---|---|---|---|
| 1,2,3-Oxadiazole | O(1), N(2), N(3) | Low (prone to ring-opening) | Limited, primarily in mechanistic studies nih.gov |
| 1,2,4-Oxadiazole | O(1), N(2), N(4) | Moderate | Medicinal chemistry, drug discovery nih.govpsu.edu |
| 1,2,5-Oxadiazole (Furazan) | O(1), N(2), N(5) | High | High-energy materials, medicinal chemistry nih.gov |
| 1,3,4-Oxadiazole | O(1), N(3), N(4) | High | Medicinal chemistry, materials science, dyes nih.govresearchgate.net |
Rationale for Advanced Research on 3-Bromo-5-(pyridin-2-yl)-1,2,4-oxadiazole: Unique Substituent Contributions and Synthetic Challenges
The specific compound this compound is a subject of advanced research due to the unique combination of its three constituent parts: the 1,2,4-oxadiazole core, the bromo substituent at the C3 position, and the pyridin-2-yl group at the C5 position. This strategic arrangement of functional groups presents both significant opportunities for synthetic elaboration and distinct challenges in its construction.
1,2,4-Oxadiazole Core: As previously noted, this ring serves as a stable, hydrolysis-resistant bioisostere for ester and amide functionalities. researchgate.net Its presence provides a rigid scaffold that positions the two substituents in a well-defined spatial orientation, which is crucial for targeted molecular design.
Bromo Substituent (C3): The bromine atom is a particularly valuable feature. Halogens on aromatic and heteroaromatic rings serve as versatile synthetic "handles" for post-modification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The presence of the bromo group on the this compound scaffold allows for the late-stage introduction of a wide variety of carbon- or heteroatom-based substituents at the C3 position. This capability is highly advantageous for creating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery. mdpi.com
Pyridin-2-yl Substituent (C5): The pyridine (B92270) ring is one of the most important heteroaromatic motifs in pharmaceuticals. mdpi.com Its inclusion in the target molecule can significantly influence key properties. The basic nitrogen atom can improve aqueous solubility through protonation and can act as a hydrogen bond acceptor, facilitating interactions with biological targets. mdpi.com Furthermore, the pyridine moiety can act as a ligand, capable of coordinating to metal ions within the active sites of metalloenzymes. researchgate.net
Synthetic Challenges: The synthesis of asymmetrically substituted 1,2,4-oxadiazoles like this compound requires careful planning to ensure correct regiochemistry. The primary challenge lies in constructing the oxadiazole ring without compromising the integrity of the bromo and pyridinyl groups. For instance, in a typical synthesis involving the acylation of an amidoxime, harsh reagents or reaction conditions could lead to unwanted side reactions. The use of strong bases in subsequent modification steps, such as in metal-halogen exchange reactions, must be carefully controlled to avoid interfering with the pyridine ring. mdpi.com Therefore, the development of mild and efficient synthetic routes is crucial for accessing this and related compounds for further investigation.
Structure
3D Structure
Properties
Molecular Formula |
C7H4BrN3O |
|---|---|
Molecular Weight |
226.03 g/mol |
IUPAC Name |
3-bromo-5-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H4BrN3O/c8-7-10-6(12-11-7)5-3-1-2-4-9-5/h1-4H |
InChI Key |
HZEFGJRXJQIKEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NO2)Br |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Transformations of 3 Bromo 5 Pyridin 2 Yl 1,2,4 Oxadiazole
Intrinsic Reactivity Profiles of the 1,2,4-Oxadiazole (B8745197) Heterocycle
The 1,2,4-oxadiazole ring is a five-membered heterocycle characterized by low aromaticity and the presence of a labile O-N bond. chim.itosi.lvresearchgate.net This inherent instability makes it prone to various rearrangements into more stable heterocyclic systems. osi.lvresearchgate.netpsu.edu The reactivity of the ring is a consequence of several electronic features:
Electrophilic Centers : The C3 and C5 carbon atoms of the 1,2,4-oxadiazole ring are electrophilic. chim.itpsu.edu Their susceptibility to nucleophilic attack is a key aspect of the ring's chemistry. The electron-withdrawing nature of the ring enhances this electrophilicity, particularly at the C5 position. psu.edunih.gov
Nucleophilic Center : The pyridine-like nitrogen atom at the N4 position exhibits nucleophilic and weakly basic characteristics. psu.edu
Labile O-N Bond : The weakness of the O1-N2 bond is a defining feature, making the ring susceptible to cleavage and rearrangement under thermal or photochemical conditions. chim.itosi.lvpsu.edu This bond weakness also makes the N2 atom electrophilic and a key site for intramolecular rearrangements. chim.itpsu.edu
These characteristics render the 1,2,4-oxadiazole ring a multifunctional entity whose reaction pathways are highly dependent on the nature of its substituents, the reagents used, and the reaction conditions. psu.edu
Reactivity of the Bromine Substituent at C3
The bromine atom at the C3 position of 3-Bromo-5-(pyridin-2-yl)-1,2,4-oxadiazole is a versatile functional group, enabling a variety of synthetic transformations. Its reactivity is significantly influenced by the electron-withdrawing nature of the attached 1,2,4-oxadiazole ring.
The C3 carbon, being part of the electron-deficient 1,2,4-oxadiazole ring, is activated towards nucleophilic substitution. The bromine atom serves as a good leaving group, allowing for its displacement by a range of nucleophiles. This provides a straightforward method for introducing diverse functionalities at this position.
Common nucleophiles that can displace the bromine include:
Amines : Primary and secondary amines can react to form 3-amino-1,2,4-oxadiazole derivatives.
Alkoxides and Phenoxides : Reaction with alkoxides or phenoxides yields the corresponding 3-alkoxy or 3-aryloxy ethers.
Thiols : Thiols can be used to introduce sulfur-based functionalities, forming 3-thioether derivatives.
The scope of this reaction is broad, though it can be influenced by the steric and electronic properties of both the incoming nucleophile and the substituents on the oxadiazole and pyridine (B92270) rings.
| Nucleophile Type | Example Nucleophile | Product Type | General Conditions |
|---|---|---|---|
| N-Nucleophiles | Piperidine | 3-(Piperidin-1-yl)-5-(pyridin-2-yl)-1,2,4-oxadiazole | Heat in a polar solvent (e.g., DMF, EtOH) |
| O-Nucleophiles | Sodium Methoxide | 3-Methoxy-5-(pyridin-2-yl)-1,2,4-oxadiazole | Room temperature or gentle heating in alcohol |
| S-Nucleophiles | Sodium Thiophenoxide | 3-(Phenylthio)-5-(pyridin-2-yl)-1,2,4-oxadiazole | Base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) |
The carbon-bromine bond at the C3 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. nih.govwikipedia.orgorganic-chemistry.orgwikipedia.org Palladium-catalyzed reactions are most common, allowing for the coupling of the 3-bromo-1,2,4-oxadiazole (B13920365) core with a wide array of organometallic reagents.
Suzuki-Miyaura Coupling : This reaction involves the coupling of the bromo-oxadiazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. nih.gov
Sonogashira Coupling : This reaction couples the bromo-oxadiazole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is a highly effective method for synthesizing 3-alkynyl-1,2,4-oxadiazoles.
Stille Coupling : In a Stille reaction, the coupling partner is an organotin compound (organostannane). nih.govorganic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. libretexts.org
| Reaction Name | Coupling Partner | Product Type | Typical Catalytic System |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 3-Aryl-5-(pyridin-2-yl)-1,2,4-oxadiazole | Pd(PPh₃)₄, Base (e.g., K₂CO₃, Cs₂CO₃) |
| Sonogashira | Terminal Alkyne (R-C≡CH) | 3-Alkynyl-5-(pyridin-2-yl)-1,2,4-oxadiazole | PdCl₂(PPh₃)₂, CuI, Amine Base (e.g., Et₃N) |
| Stille | Organostannane (R-SnBu₃) | 3-Substituted-5-(pyridin-2-yl)-1,2,4-oxadiazole | Pd(PPh₃)₄, LiCl (additive) |
Reactivity and Functionalization of the Pyridin-2-yl Moiety
The pyridin-2-yl group at C5 is also a site for potential chemical modification. Its reactivity is significantly modulated by the strongly electron-withdrawing 1,2,4-oxadiazole ring attached to it.
Electrophilic Aromatic Substitution (EAS) : The pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophiles. pearson.com The attachment of the 1,2,4-oxadiazole ring further deactivates the pyridine nucleus, making classical EAS reactions like nitration or halogenation very difficult. acs.org If such reactions were to occur, they would likely require harsh conditions.
Nucleophilic Aromatic Substitution (SNA_r) : While the pyridine ring is deactivated towards electrophiles, the electron-withdrawing effect of the oxadiazole may activate it for nucleophilic aromatic substitution, particularly if additional activating groups are present on the pyridine ring.
Reactions at the Pyridine Nitrogen : The lone pair of electrons on the pyridine nitrogen atom is available for reaction. It can be protonated by acids, alkylated to form pyridinium (B92312) salts, or oxidized to form a pyridine N-oxide. These transformations can alter the electronic properties of the entire molecule and open up further synthetic pathways.
Ring Transformations and Rearrangement Mechanisms of 1,2,4-Oxadiazole Derivatives
The low aromaticity and weak O-N bond of the 1,2,4-oxadiazole ring make it a substrate for various rearrangement reactions, which often lead to the formation of more stable heterocyclic systems. chim.itosi.lvresearchgate.net These transformations can be initiated by heat, light, or chemical reagents.
Boulton-Katritzky Rearrangement (BKR) : This is a well-documented thermal rearrangement involving an intramolecular nucleophilic substitution. chim.itacs.orgnih.gov It typically requires a three-atom side chain on the oxadiazole ring containing a nucleophilic center. chim.it The nucleophile attacks the electrophilic N2 atom, leading to the cleavage of the O-N bond and the formation of a new, often more stable, heterocycle. chim.it
ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) Mechanism : This pathway is common when 1,2,4-oxadiazoles react with bidentate nucleophiles like hydrazine. osi.lvnih.govnih.gov The reaction begins with the nucleophilic addition to an electrophilic carbon of the oxadiazole (often C5), followed by the opening of the oxadiazole ring. chim.itnih.gov A subsequent intramolecular cyclization involving the second nucleophilic site of the reagent leads to a new heterocyclic ring. nih.govnih.gov For instance, the reaction of a 3-chloro-1,2,4-oxadiazole (B15146131) with allylamine (B125299) can proceed via an ANRORC-like mechanism. chim.it
Photochemical Rearrangements : Upon irradiation, 1,2,4-oxadiazoles can undergo various transformations. chim.it These reactions proceed through highly reactive intermediates and can lead to different products depending on the reaction conditions, such as the formation of regioisomeric 1,2,4-oxadiazoles or other heterocycles like 1,3,4-oxadiazoles. chim.it
Electronic and Steric Effects on Reaction Pathways and Selectivity
Electronic Effects : The 1,2,4-oxadiazole ring acts as a potent electron-withdrawing group, a property that is more pronounced when exerted through its C5 position compared to the C3 position. nih.gov This strong inductive and mesomeric withdrawal of electron density significantly influences the reactivity of the attached bromine and pyridine groups. It activates the C3-Br bond for both nucleophilic substitution and oxidative addition in cross-coupling reactions. Conversely, it deactivates the pyridine ring towards electrophilic attack. acs.orgnih.gov The pyridine ring itself is electron-withdrawing, which further enhances the electrophilic character of the C5 carbon of the oxadiazole.
Steric Effects : The spatial arrangement of the 1,2,4-oxadiazole and pyridin-2-yl rings can create steric hindrance. This may influence the approach of bulky reagents to either the C3-bromo position or the adjacent positions on the pyridine ring. For example, in transition metal-catalyzed cross-coupling reactions, the size of the catalyst's ligands and the coupling partner can affect the reaction rate and yield. Similarly, the regioselectivity of functionalization on the pyridine ring could be directed by the steric bulk of the oxadiazole moiety. nih.gov The relative orientation of the two rings is crucial and can impact intermolecular interactions in the solid state and in solution.
Computational and Theoretical Investigations of 3 Bromo 5 Pyridin 2 Yl 1,2,4 Oxadiazole
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, molecular stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For 3-Bromo-5-(pyridin-2-yl)-1,2,4-oxadiazole, DFT calculations would be employed to optimize the molecular structure, predicting bond lengths, bond angles, and dihedral angles.
A conformational analysis would also be a critical component of such a study. This involves exploring the potential energy surface of the molecule by rotating the single bond connecting the pyridinyl and oxadiazole rings. This analysis would identify the most stable conformer (the lowest energy arrangement) and any potential rotational barriers. The planarity or non-planarity between the two heterocyclic rings is a key determinant of the molecule's electronic properties and would be a primary focus of this investigation.
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons.
For this compound, computational studies would calculate the energies of the HOMO and LUMO. The distribution of these orbitals across the molecular framework would reveal regions of higher electron density and susceptibility to nucleophilic or electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Predicted Value (eV) | Description |
| HOMO Energy | N/A | Energy of the highest occupied molecular orbital. |
| LUMO Energy | N/A | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | N/A | Difference between LUMO and HOMO energies. |
Note: The table above is for illustrative purposes only. No experimental or calculated data for these parameters for this compound are currently available in the public domain.
Computational Spectroscopy and Property Prediction
Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and predicting molecular properties.
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. By simulating these spectra for this compound, each calculated vibrational mode could be assigned to specific molecular motions, such as stretching, bending, and torsional movements of the chemical bonds. This would aid in the interpretation of experimentally obtained spectra and confirm the molecule's structural features.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. These theoretical predictions are invaluable for assigning the signals in an experimental NMR spectrum to specific atoms within the molecule, thereby confirming its connectivity and structure.
Time-Dependent Density Functional Theory (TD-DFT) is a computational approach used to predict the electronic absorption and emission spectra of molecules, which are measured experimentally using UV-Visible spectroscopy. For this compound, TD-DFT calculations would identify the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions, typically from occupied to unoccupied molecular orbitals. These predictions are crucial for understanding the photophysical properties of the compound.
Aromaticity Assessment and Electron Delocalization within the Oxadiazole-Pyridine System
The aromatic character and extent of electron delocalization in the coupled oxadiazole-pyridine system of this compound are critical determinants of its stability, reactivity, and molecular properties. Computational chemistry provides powerful tools to quantify these features. Aromaticity is a multidimensional concept, and therefore, multiple descriptors are often employed for a comprehensive assessment. Key methods include those based on geometric, magnetic, and electronic criteria.
Geometrically, the Harmonic Oscillator Model of Aromaticity (HOMA) is frequently used. It evaluates the deviation of bond lengths within the ring from an ideal aromatic value. A HOMA value approaching 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic character. For the this compound system, HOMA analysis would be applied to both the pyridine (B92270) and the 1,2,4-oxadiazole (B8745197) rings to assess their individual aromatic character and the influence of the inter-ring bond.
Magnetically, the Nucleus-Independent Chemical Shift (NICS) is a popular method. It involves calculating the absolute magnetic shielding at the center of a ring. Large negative NICS values (e.g., NICS(0) or NICS(1)zz) are indicative of diatropic ring currents, a hallmark of aromaticity. Investigations into substituted 1,3,4-oxadiazoles have shown that while methods like HOMA may suggest a non-aromatic character for the oxadiazole ring, NICS calculations can predict a relatively high aromaticity. researchgate.net This discrepancy highlights the complexity of oxadiazole aromaticity and the importance of using multiple assessment criteria.
Below is a table summarizing the typical computational metrics used to assess aromaticity in the constituent rings of the title compound, based on findings for structurally related heterocycles.
| Ring System | Aromaticity Index | Typical Finding for Related Structures | Significance |
| Pyridine Ring | HOMA | Values typically > 0.9, indicating high aromaticity. | Confirms the strong aromatic character of the pyridine core. |
| NICS(1)zz | Large negative values, confirming strong diatropic ring current. | Provides magnetic evidence for aromaticity. | |
| 1,2,4-Oxadiazole Ring | HOMA | Values can be low, sometimes suggesting low aromaticity. researchgate.net | Indicates potential bond length alternation compared to benzene. |
| NICS(1)zz | Negative values, often indicating moderate aromaticity. researchgate.net | Suggests the presence of a diatropic ring current despite geometric deviations. |
Theoretical Evaluation of Nonlinear Optical (NLO) Properties
Theoretical evaluations are indispensable for predicting and understanding the nonlinear optical (NLO) properties of molecules, guiding the synthesis of new materials for applications in photonics and optoelectronics. ias.ac.inresearchgate.net The compound this compound possesses structural features that make it a candidate for NLO activity. These features include the linkage of an electron-rich pyridine system with an electron-deficient oxadiazole ring, creating a potential intramolecular charge-transfer (ICT) system, which is often a prerequisite for significant NLO response.
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are widely used to calculate NLO parameters. bohrium.comresearchgate.net These calculations can predict the dipole moment (μ), linear polarizability (α), and, most importantly, the first (β) and second (γ) hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). The molecular design strategy for high β values often involves creating molecules with a strong donor-π-acceptor (D-π-A) motif. ias.ac.in In this compound, the pyridine ring can act as a π-bridge and part of the donor system, while the oxadiazole ring is an established electron-accepting unit. nitk.ac.inresearchgate.net
The presence of a bromine atom can also enhance NLO properties. Studies on other organic molecules have shown that halogen substitution can increase hyperpolarizability. ias.ac.inresearchgate.net Theoretical calculations for similar bromo-substituted phenyl-oxadiazole compounds have shown high dipole moments and significant hyperpolarizability values, suggesting their potential for NLO applications. researchgate.net
The key parameters obtained from theoretical NLO evaluations include:
Dipole Moment (μ): A measure of the asymmetry of the molecular charge distribution. High values are often correlated with larger NLO responses.
Linear Polarizability (α): Describes the linear response of the electron cloud to an applied electric field.
First Hyperpolarizability (β_tot): The primary indicator of second-order NLO activity. Its magnitude is highly dependent on intramolecular charge transfer.
Third-Order Susceptibility (χ(3)) / Second Hyperpolarizability (γ): Relates to third-order NLO phenomena like optical limiting and two-photon absorption. Materials containing pyridine and oxadiazole units have been investigated for these properties. nitk.ac.inresearchgate.net
The theoretical NLO properties for a molecule like this compound can be summarized in a data table, with representative values informed by computational studies on analogous compounds.
| Parameter | Symbol | Typical Units (a.u.) | Significance in NLO |
| Dipole Moment | μ | Debye | Indicates charge asymmetry; higher values can enhance NLO response. |
| Mean Polarizability | <α> | 10⁻²⁴ esu | Measures the overall response of the molecule to an electric field. |
| First Hyperpolarizability | β_tot | 10⁻³⁰ esu | Quantifies the second-order NLO response (e.g., SHG). |
| Second Hyperpolarizability | γ | 10⁻³⁶ esu | Quantifies the third-order NLO response (e.g., optical limiting). |
These theoretical investigations are crucial for screening potential NLO candidates and providing a molecular-level understanding of the structure-property relationships that govern NLO activity, thereby accelerating the development of advanced photonic materials. researchgate.net
Advanced Analytical Techniques for Structural Elucidation and Compound Characterization
High-Resolution Spectroscopic Methods for Molecular Identification
High-resolution spectroscopic techniques are fundamental in confirming the identity and purity of 3-Bromo-5-(pyridin-2-yl)-1,2,4-oxadiazole. These methods probe the molecular structure at the atomic and electronic levels, offering a detailed portrait of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns of these protons are influenced by their position relative to the nitrogen atom and the oxadiazole ring. Typically, the proton closest to the nitrogen (at the 6-position) would appear at the lowest field, while the others would resonate at higher fields.
¹³C NMR: The carbon NMR spectrum would complement the proton data by identifying all unique carbon atoms in the molecule. The spectrum would show signals for the two carbons of the oxadiazole ring (C3 and C5), with the C3 carbon attached to the bromine atom being significantly influenced by its electronegativity. The five distinct carbon atoms of the pyridine ring would also be resolved, with their chemical shifts indicating their electronic environment.
While specific experimental NMR data for this compound is not widely available in the public domain, the expected spectral characteristics can be inferred from the analysis of related oxadiazole and pyridine-containing structures.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups and bonding arrangements within a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include C=N stretching from both the pyridine and oxadiazole rings, C-O-C stretching of the oxadiazole ring, and C-Br stretching. Aromatic C-H stretching and bending vibrations from the pyridine ring would also be prominent. The analysis of various 1,3,4-oxadiazole (B1194373) derivatives confirms the presence of characteristic bands for the C=N and C-O-C linkages within the heterocyclic ring.
Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₇H₄BrN₃O), the exact mass can be calculated and compared to the experimental value to confirm the composition. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses. The fragmentation of 1,2,4-oxadiazoles under mass spectrometric conditions often involves the cleavage of the heterocyclic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the conjugated system formed by the pyridine and oxadiazole rings. The position of the maximum absorption (λmax) is indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on related 2,5-disubstituted 1,3,4-oxadiazoles have shown strong absorption bands due to the aromatic and heterocyclic rings.
Chromatographic Techniques for Purity Assessment and Separation
The structural elucidation and characterization of "this compound" are critically reliant on advanced analytical techniques. Among these, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for assessing the purity of the compound and for the separation of any potential impurities or byproducts from the synthesis process. While specific, detailed experimental parameters for the analysis of "this compound" are not extensively documented in publicly available scientific literature, the principles of these techniques are routinely applied to analogous heterocyclic compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like many oxadiazole derivatives. The versatility of HPLC allows for the separation of the target compound from starting materials, intermediates, and degradation products. A typical HPLC setup for a compound of this nature would involve a reversed-phase column (e.g., C18) with a polar mobile phase, often a mixture of acetonitrile or methanol and water, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the pyridinyl and oxadiazole rings. The retention time of the main peak provides a qualitative measure of identity, while the peak area percentage is used to quantify the purity of the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. For a compound like "this compound," its suitability would depend on its volatility and stability at the temperatures required for GC analysis. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. This fragmentation pattern serves as a molecular fingerprint, aiding in the confirmation of the compound's identity and the identification of any volatile impurities.
While detailed public data is scarce, chemical suppliers that synthesize and sell "this compound" confirm the use of techniques such as HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the quality and purity of their products. bldpharm.com This underscores the industry-standard application of these chromatographic methods for the characterization of this specific oxadiazole derivative.
Below are interactive tables representing hypothetical yet typical data that would be generated from HPLC and GC-MS analyses for the purity assessment of "this compound."
Table 1: Representative HPLC Purity Analysis Data
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 4.2 minutes |
| Peak Area % | 99.5% |
Table 2: Representative GC-MS Data for Compound Identification
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |
| Mass Range (m/z) | 50-400 |
| Molecular Ion (M+) | Expected at m/z 253/255 (due to Br isotope) |
| Key Fragments (m/z) | Corresponding to pyridinyl and oxadiazole ring fragments |
Future Research Directions and Emerging Perspectives on 3 Bromo 5 Pyridin 2 Yl 1,2,4 Oxadiazole
Exploration of Novel and Efficient Catalytic Systems for Functionalization
The functionalization of 3-bromo-5-(pyridin-2-yl)-1,2,4-oxadiazole is a primary avenue for future research, aiming to diversify its structure and unlock new applications. The presence of a bromine atom on the oxadiazole ring and multiple C-H bonds on the pyridine (B92270) ring offers two distinct handles for chemical modification.
Future efforts will likely concentrate on leveraging modern transition-metal catalysis. The bromo substituent is an ideal electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions. Exploratory studies into Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions would allow for the introduction of aryl, alkynyl, alkenyl, and amino groups, respectively, at the 3-position of the oxadiazole ring. nih.govnih.govresearchgate.net The development of catalytic systems employing novel phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could enhance reaction efficiency, broaden substrate scope, and allow for milder reaction conditions. academie-sciences.frresearchgate.net
Beyond traditional cross-coupling, the direct C-H functionalization of the pyridine ring represents a more atom-economical and innovative approach. Research into iridium, rhodium, or ruthenium-catalyzed C-H activation could enable the regioselective introduction of functional groups at the positions distal to the pyridine nitrogen, creating a library of novel derivatives that would be challenging to access through classical methods.
Furthermore, the adoption of green and sustainable chemistry principles will be crucial. This includes the investigation of catalytic systems based on earth-abundant metals (e.g., iron, copper, nickel), the use of environmentally benign solvents, and the application of enabling technologies such as microwave irradiation or continuous flow synthesis to reduce reaction times and improve yields. nih.govmdpi.com
Table 1: Potential Catalytic Systems for Functionalization
| Reaction Type | Catalytic System (Example) | Substrate Partner | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Arylboronic acids | 3-Aryl-5-(pyridin-2-yl)-1,2,4-oxadiazole |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Terminal alkynes | 3-Alkynyl-5-(pyridin-2-yl)-1,2,4-oxadiazole |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand (e.g., Xantphos) | Amines | 3-Amino-5-(pyridin-2-yl)-1,2,4-oxadiazole |
| Pyridine C-H Arylation | Rh(III) or Ir(I) catalysts | Aryl halides | 3-Bromo-5-(functionalized-pyridin-2-yl)-1,2,4-oxadiazole |
In-depth Mechanistic Investigations of Complex Reaction Pathways
A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is essential for optimizing existing protocols and designing new transformations. Future research should focus on elucidating the complex pathways involved in both the formation of the oxadiazole ring and its subsequent catalytic modifications.
For the catalytic functionalization reactions proposed in the previous section, detailed mechanistic studies are warranted. This would involve a combination of experimental and computational approaches. Experimental techniques could include kinetic analysis to determine rate laws, isotopic labeling studies to track bond formations, and the isolation and characterization of reaction intermediates. These empirical findings can provide crucial insights into the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps in palladium-catalyzed cross-coupling reactions.
Concurrently, computational chemistry, particularly Density Functional Theory (DFT), can be employed to model the reaction energy profiles. researchgate.net Such studies can map out the entire reaction coordinate, identify transition state structures, and calculate activation barriers for competing pathways. This theoretical approach can help rationalize experimentally observed regioselectivity, predict the effect of different ligands or substrates, and guide the development of more efficient catalysts. Investigating potential side reactions, such as ring-opening or isomerization of the oxadiazole core under certain catalytic conditions, will also be a critical area of focus.
Integration into Hybrid Materials for Enhanced Performance
The rigid, planar, and heteroaromatic nature of the this compound scaffold makes it an attractive building block for the construction of advanced functional materials. Future research is expected to explore its integration into various classes of hybrid materials.
One promising direction is the development of Metal-Organic Frameworks (MOFs) or Coordination Polymers. The pyridine nitrogen atom provides a readily available coordination site for binding to metal ions. By designing functionalized derivatives (e.g., by replacing the bromine with a carboxylate or other linking group via reactions described in section 7.1), this compound can serve as a bitopic or multitopic organic linker to construct porous, crystalline materials with potential applications in gas storage, separation, or catalysis.
Another emerging area is its use in organic electronics. Many 1,3,4-oxadiazole (B1194373) derivatives are known for their electron-transporting properties and high thermal stability, making them suitable for Organic Light-Emitting Diodes (OLEDs). researchgate.net Future work could involve synthesizing a series of derivatives of this compound and evaluating their photophysical and electrochemical properties. This could lead to the development of novel emitters or host materials for OLEDs. The pyridyl-oxadiazole core could also be incorporated into fluorescent chemosensors, where interaction with specific analytes could modulate its emission properties.
Finally, the concept of hybrid materials extends to medicinal chemistry through the creation of hybrid molecules. nih.govfrontiersin.orgnih.gov The pyridyl-oxadiazole scaffold can be covalently linked to other known pharmacophores to create single molecules that can interact with multiple biological targets, a strategy gaining traction in the development of treatments for complex diseases. frontiersin.org
Advanced Computational Modeling for Predictive Design
Advanced computational modeling is set to become an indispensable tool for accelerating research on this compound and its derivatives. By providing predictive insights, in silico methods can guide experimental efforts, saving time and resources.
In the realm of catalysis, DFT calculations can be used to screen potential catalysts and ligands for functionalization reactions before they are synthesized and tested in the lab. researchgate.netresearchgate.net Modeling can predict reaction barriers and thermodynamic profiles, helping to identify the most promising catalytic systems for achieving high yield and selectivity.
For materials science applications, computational tools can predict the properties of hypothetical materials incorporating the pyridyl-oxadiazole unit. Quantum chemical calculations can determine key electronic parameters such as HOMO/LUMO energy levels, which are crucial for designing organic electronic materials. nih.govmdpi.comirjweb.com Molecular dynamics simulations can be used to predict the self-assembly behavior of derivatives and the structural properties of resulting materials like MOFs.
In the context of drug discovery, computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can be used to design derivatives with enhanced biological activity. researchgate.netnih.gov By modeling the interaction of potential derivatives with protein targets, researchers can prioritize the synthesis of compounds with the highest predicted affinity and efficacy, streamlining the discovery process.
Table 2: Applications of Computational Modeling
| Research Area | Computational Method | Predicted Properties / Outcomes |
|---|---|---|
| Catalysis | Density Functional Theory (DFT) | Reaction mechanisms, transition state energies, catalyst stability, regioselectivity |
| Materials Science | DFT, Time-Dependent DFT (TD-DFT) | HOMO/LUMO levels, band gaps, absorption/emission spectra, charge transport properties |
| Materials Science | Molecular Dynamics (MD) | Self-assembly, crystal packing, MOF pore structure and stability |
| Medicinal Chemistry | Molecular Docking, QSAR | Binding affinity to biological targets, prediction of biological activity, ADMET properties |
Synergistic Approaches: Bridging Advanced Synthesis with Material Science Applications
The most significant breakthroughs involving this compound will likely emerge from synergistic approaches that bridge the gap between advanced synthesis and materials science. openaccessjournals.com This interdisciplinary strategy involves a feedback loop where synthetic innovations enable the creation of novel materials, and the characterization of these materials, in turn, inspires new synthetic targets.
Future research programs should be designed to integrate these fields from the outset. For instance, a project could begin with the development of a robust and scalable synthetic route to a library of derivatives using the catalytic methods outlined in section 7.1. This library would then be subjected to high-throughput screening for desired material properties, such as fluorescence quantum yield, electrochemical stability, or binding affinity to a specific target.
The data from this screening, combined with computational predictions (section 7.4), would then inform the next round of synthetic efforts, focusing on optimizing the molecular structure to enhance the desired properties. This iterative cycle of design, synthesis, and characterization is a powerful paradigm for the discovery of new functional molecules and materials. By treating this compound not as a static entity but as a versatile platform for innovation, researchers can unlock its full potential in applications ranging from next-generation electronics to novel therapeutics. researchgate.netrsc.org
Q & A
Q. What are the optimal synthetic routes for 3-bromo-5-(pyridin-2-yl)-1,2,4-oxadiazole, and how can purity be maximized?
The synthesis typically involves cyclization of amidoxime precursors with brominated carboxylic acid derivatives. Key steps include:
- Using catalysts like pyridine or DMAP to facilitate cyclization .
- Optimizing reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield .
- Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .
Q. How can the molecular structure of this compound be rigorously characterized?
- X-ray crystallography : Resolve crystal packing and bond angles using SHELX for refinement . Monoclinic systems (e.g., space group P2₁/c) are common for brominated oxadiazoles, with lattice parameters a ≈ 7.03 Å, b ≈ 7.65 Å, c ≈ 36.94 Å .
- Spectroscopy : Confirm structure via / NMR (e.g., pyridyl protons at δ 7.3–8.5 ppm) and HRMS (exact mass ± 0.0002 Da) .
Q. What is the reactivity of the bromine substituent in this compound?
The bromine at the 3-position undergoes:
- Nucleophilic substitution : React with amines or thiols under Pd(0) catalysis (e.g., Buchwald-Hartwig conditions) .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to form biaryl derivatives .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?
- Computational modeling : Use Multiwfn to analyze electrostatic potential maps and Fukui indices, identifying electrophilic/nucleophilic sites for target binding .
- Bioisosteric replacement : Compare with nitro- or trifluoromethyl-substituted oxadiazoles (e.g., 3-(3-nitrophenyl)-1,2,4-oxadiazole) to assess potency against enzymes like COX-2 or GSK-3β .
Q. What strategies address polymorphism in crystal engineering of brominated oxadiazoles?
- Modify crystallization solvents (e.g., switch from ethanol to acetonitrile) to alter packing motifs .
- Introduce co-crystallizing agents (e.g., carboxylic acids) to stabilize specific polymorphs via hydrogen bonding .
Q. How can mechanistic pathways for oxadiazole formation be experimentally validated?
- Isotopic labeling : Use -labeled amidoximes to track nitrogen incorporation into the oxadiazole ring via -NMR .
- In-situ IR spectroscopy : Monitor intermediates like nitrile oxides during cyclization (stretch at 2250–2300 cm⁻¹) .
Q. What methodologies identify biological targets for brominated oxadiazoles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
